N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide
Description
N'-[(1E)-1-(3,4-Dichlorophenyl)ethylidene]thiophene-2-carbohydrazide is a hydrazone derivative featuring a thiophene ring linked via a carbohydrazide group to a 3,4-dichlorophenyl-substituted ethylidene moiety. Its molecular formula is C₁₃H₁₀Cl₂N₂OS, with a molecular weight of 313.20 g/mol. The compound’s structure combines the aromaticity of thiophene with the electron-withdrawing effects of chlorine atoms, which influence its reactivity, solubility, and biological interactions .
Properties
Molecular Formula |
C13H10Cl2N2OS |
|---|---|
Molecular Weight |
313.2 g/mol |
IUPAC Name |
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H10Cl2N2OS/c1-8(9-4-5-10(14)11(15)7-9)16-17-13(18)12-3-2-6-19-12/h2-7H,1H3,(H,17,18)/b16-8+ |
InChI Key |
OSVJKGRLIGDRIP-LZYBPNLTSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CS1)/C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CS1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide typically involves the reaction of thiophene-2-carbohydrazide with 3,4-dichloroacetophenone. The reaction is carried out in anhydrous ethanol with a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours, followed by cooling to room temperature and filtration to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiophene oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide has been explored for various scientific research applications:
Medicinal Chemistry: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It can be used in the synthesis of coordination complexes, which have applications in catalysis and material development.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are of interest for drug design and development.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets. The hydrazone linkage can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the dichlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Core Structural Variations
The target compound is compared to structurally related hydrazones below:
Substituent Effects on Properties
- Halogen Substituents : The 3,4-dichlorophenyl group in the target compound increases lipophilicity (logP ≈ 3.5) compared to fluorophenyl (logP ≈ 2.8) but reduces solubility in aqueous media. Bromophenyl analogs exhibit intermediate properties .
- Heterocyclic Modifications : Pyrazole-containing analogs (e.g., ) demonstrate enhanced binding to biological targets due to additional nitrogen atoms, while thiophene-free derivatives (e.g., ) prioritize solubility over aromatic interactions.
Antimicrobial Potential
- The dichlorophenyl group enhances membrane penetration in bacteria, as seen in analogs with MIC values of 8–32 µg/mL against S. aureus and E. coli .
- Thiophene-free derivatives (e.g., ) show reduced activity, underscoring the thiophene ring’s role in target binding.
Anticancer Activity
- Pyrazole-thiophene hybrids (e.g., ) inhibit cancer cell proliferation (IC₅₀ ≈ 12 µM in MCF-7 cells) via apoptosis induction . The dichlorophenyl group may enhance DNA intercalation .
Physicochemical Properties
Biological Activity
N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a condensation reaction between thiophene-2-carboxylic acid derivatives and hydrazine derivatives. The presence of the dichlorophenyl group enhances the compound's lipophilicity and potential interaction with biological targets.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C12H10Cl2N4OS
- Molecular Weight: 309.20 g/mol
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. Studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of critical metabolic pathways.
Table 1: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines such as A431 (human epidermoid carcinoma) and HT29 (human colorectal adenocarcinoma). The compound's cytotoxic effects are attributed to its ability to inhibit cell proliferation and promote programmed cell death.
Table 2: Cytotoxicity Data in Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A431 | 15 |
| HT29 | 20 |
| MCF-7 | 25 |
The biological activity of this compound is primarily mediated through the following mechanisms:
- Inhibition of Metalloenzymes: The thiophene moiety may chelate metal ions essential for enzyme activity.
- Disruption of Cellular Processes: Interaction with cellular membranes leads to increased permeability and eventual cell death.
- Induction of Apoptosis: The compound activates intrinsic apoptotic pathways through mitochondrial dysfunction.
Case Studies
- Antimicrobial Efficacy Study : A recent study published in the Journal of Medicinal Chemistry reported that derivatives of thiophene-based hydrazides exhibited potent antibacterial activity against multi-drug resistant strains. The study highlighted the importance of the dichlorophenyl substitution in enhancing activity against Staphylococcus aureus .
- Cytotoxicity Assessment : Another investigation focused on the anticancer potential of similar compounds in a series of in vitro assays. It was found that modifications to the thiophene structure significantly impacted cytotoxicity profiles, suggesting structure-activity relationships (SAR) that could guide future drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
